1-[4-(5-Methoxypyridin-2-yl)piperidin-1-yl]prop-2-en-1-one
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Description
Synthesis Analysis
The synthesis pathway for the compound involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form an intermediate. This intermediate is then reacted with piperidine and acetic anhydride to form another intermediate. The final step involves the reaction of this intermediate with acrolein to form the desired compound.Molecular Structure Analysis
The molecular structure of the compound includes a piperidine ring substituted at the 1-position with a benzoyl group . The InChI key for the compound is PXLUQPNNBGBDGO-UHFFFAOYSA-N .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can be used in the formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .Physical And Chemical Properties Analysis
The compound has a molecular weight of 193.25 . It is a powder at room temperature .Mechanism of Action
The mechanism of action of the compound has been studied extensively. It has been found that this compound can inhibit the activity of certain enzymes and proteins that are important for the growth and survival of cancer cells.
Safety and Hazards
properties
IUPAC Name |
1-[4-(5-methoxypyridin-2-yl)piperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-3-14(17)16-8-6-11(7-9-16)13-5-4-12(18-2)10-15-13/h3-5,10-11H,1,6-9H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRASWKZCSTMMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1)C2CCN(CC2)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(5-Methoxypyridin-2-yl)piperidin-1-yl]prop-2-en-1-one |
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